3-(4-fluorophenyl)-1,2-oxazole-5-carbonitrile
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Overview
Description
3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile is a heterocyclic compound featuring a fluorophenyl group attached to an oxazole ring, which is further substituted with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1,2-oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorobenzoyl chloride with hydroxylamine to form 4-fluorobenzohydroxamic acid, which then undergoes cyclization with a nitrile source under acidic conditions to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1,2-oxazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group, but differing in its core structure and biological activity.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorophenyl-containing compound with distinct chemical and biological properties.
Uniqueness
3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile is unique due to its combination of a fluorophenyl group with an oxazole ring and a nitrile group. This specific arrangement imparts unique chemical reactivity and potential for diverse applications, distinguishing it from other fluorophenyl-containing compounds .
Properties
CAS No. |
330558-29-7 |
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Molecular Formula |
C10H5FN2O |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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